N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a fluorophenyl group, and a piperidine ring, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C25H25FN2O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H25FN2O3S/c26-23-12-6-4-10-21(23)18-32(30,31)28-16-14-20(15-17-28)25(29)27-24-13-7-5-11-22(24)19-8-2-1-3-9-19/h1-13,20H,14-18H2,(H,27,29) |
InChI Key |
GKDCUYPAFUDOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and fluorophenyl intermediates, followed by their coupling with the piperidine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often uses bases like potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and fluorophenyl groups may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound with sulfonyl groups, used in different chemical applications.
1-[(4-fluorophenyl)methanesulfonyl]-N-(2-{[(furan-2-yl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide: Shares structural similarities but has different functional groups and applications.
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of biphenyl and fluorophenyl groups, which provide distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
